molecular formula C13H13NO2 B11886416 N-(4-(5-Methylfuran-2-yl)phenyl)acetamide CAS No. 400750-88-1

N-(4-(5-Methylfuran-2-yl)phenyl)acetamide

Cat. No.: B11886416
CAS No.: 400750-88-1
M. Wt: 215.25 g/mol
InChI Key: PLSUIKCRJUAWAV-UHFFFAOYSA-N
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Description

N-(4-(5-Methylfuran-2-yl)phenyl)acetamide (CAS 400750-88-1) is an organic compound with a molecular weight of 215.25 g/mol and the molecular formula C13H13NO2 . This chemical belongs to the class of amides and features a 5-methylfuran moiety linked to a phenylacetamide group, a structural motif found in compounds investigated for various research applications . The integration of the furan ring, a common heterocycle in medicinal chemistry, with an acetamide functional group creates a unique scaffold that is of significant interest in the design and synthesis of novel biologically active molecules . Compounds containing furan and acetamide substructures have been explored as potential anticancer agents and as inhibitors of specific biological targets, such as human sirtuin 2 (SIRT2), which is a promising target in cancer and neurodegenerative disease research . The structural components of this molecule make it a valuable intermediate or building block for further chemical derivatization in drug discovery and materials science . This product is intended for research purposes only in laboratory settings. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

CAS No.

400750-88-1

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

N-[4-(5-methylfuran-2-yl)phenyl]acetamide

InChI

InChI=1S/C13H13NO2/c1-9-3-8-13(16-9)11-4-6-12(7-5-11)14-10(2)15/h3-8H,1-2H3,(H,14,15)

InChI Key

PLSUIKCRJUAWAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

Advanced Structural Characterization Techniques Applied to N 4 5 Methylfuran 2 Yl Phenyl Acetamide

Spectroscopic Methods for Molecular Structure Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in various NMR experiments, the precise arrangement of atoms can be determined.

A ¹H NMR spectrum of N-(4-(5-Methylfuran-2-yl)phenyl)acetamide would be expected to reveal distinct signals for each unique proton environment. This would include resonances for the aromatic protons on the phenyl ring, the protons of the furan (B31954) ring, the methyl group attached to the furan, the acetyl methyl group, and the amide proton. The splitting patterns of these signals would provide information about adjacent protons, helping to piece together the connectivity of the molecule. However, specific chemical shift values and coupling constants from experimental data are not currently available in the public domain.

Complementing the ¹H NMR, a ¹³C NMR spectrum would show signals for each unique carbon atom in this compound. This would allow for the identification of the carbonyl carbon of the acetamide (B32628) group, the aromatic carbons, the furan carbons, and the methyl carbons. The chemical shifts of these signals would provide insight into the electronic environment of each carbon atom. As with the proton NMR data, specific experimental ¹³C NMR data for this compound has not been located.

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra, especially for complex molecules.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, showing which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, providing critical information for connecting the different fragments of the molecule.

Without access to the raw or processed data from these experiments, a detailed structural confirmation remains unverified.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination.

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For this compound, an exact mass measurement would confirm the molecular formula of C₁₃H₁₃NO₂. Furthermore, the fragmentation pattern observed in the mass spectrum would offer clues about the compound's structure by showing how the molecule breaks apart under ionization. Common fragmentation pathways could include the loss of the acetyl group or cleavage at the bond connecting the phenyl and furan rings. Regrettably, specific high-resolution mass spectral data, including observed fragmentation ions and their relative abundances, are not available in the reviewed literature.

Liquid Chromatography-Mass Spectrometry (LCMS)

Liquid Chromatography-Mass Spectrometry (LCMS) is a powerful analytical technique used to separate, identify, and quantify components within a mixture. For a pure sample of this compound, LCMS would be primarily used to confirm its purity and determine its molecular weight.

In a hypothetical analysis, the compound would be dissolved in a suitable solvent and injected into a liquid chromatograph. The retention time (the time it takes for the compound to pass through the chromatography column) would be recorded, serving as a characteristic identifier under specific chromatographic conditions. Following separation by LC, the sample would enter the mass spectrometer. Electrospray ionization (ESI) is a common technique that would be used to ionize the molecule. The mass spectrometer would then detect the mass-to-charge ratio (m/z) of the resulting ions. For this compound (molecular formula C₁₄H₁₃NO₂), the expected molecular weight is approximately 227.26 g/mol . The primary ion observed would likely be the protonated molecule [M+H]⁺ at an m/z of approximately 228.27. High-resolution mass spectrometry could further confirm the elemental composition.

Hypothetical LCMS Data Table

ParameterExpected Value
Molecular FormulaC₁₄H₁₃NO₂
Molecular Weight227.26 g/mol
Ionization ModeESI Positive
Primary Ion (m/z)[M+H]⁺ ≈ 228.27

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. An IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key functional groups include the secondary amide, the aromatic phenyl ring, the furan ring, and the methyl group. The N-H stretch of the amide group would be expected as a sharp peak around 3300 cm⁻¹. The amide C=O (carbonyl) stretch is a very strong and characteristic absorption, typically appearing in the range of 1650-1680 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while C=C stretching vibrations within the phenyl and furan rings would appear in the 1450-1600 cm⁻¹ region. The C-N stretch of the amide and C-O-C stretch of the furan would also produce signals in the fingerprint region (below 1500 cm⁻¹).

Hypothetical IR Spectroscopy Data Table

Functional GroupBondExpected Absorption Range (cm⁻¹)
Secondary AmideN-H Stretch~3300
Carbonyl (Amide I)C=O Stretch~1670
Aromatic RingsC=C Stretch1450-1600
Methyl GroupC-H Stretch2850-2960
Furan RingC-O-C Stretch1000-1300

X-ray Crystallography for Absolute Stereochemistry and Conformation

The analysis would reveal the planarity of the furan and phenyl rings and the dihedral angle between them, which describes their relative orientation. It would also detail the geometry of the acetamide linker. Since the molecule is achiral, there is no absolute stereochemistry to determine. The crystal structure would also show how the molecules pack together in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds, which would likely occur between the amide N-H group of one molecule and the carbonyl C=O group of a neighboring molecule.

Without experimental data, a table of crystallographic parameters cannot be generated.

Computational and Theoretical Investigations of N 4 5 Methylfuran 2 Yl Phenyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, enabling the prediction of molecular geometries, energies, and a wide array of properties. For N-(4-(5-Methylfuran-2-yl)phenyl)acetamide, these calculations are typically performed using methods like Density Functional Theory (DFT), which balances computational cost with high accuracy. Such studies provide a foundational understanding of the molecule's behavior. nih.gov

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules. nih.govresearchgate.net It is employed to determine the optimized geometry, electronic properties, and spectroscopic features of a compound. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p) or higher, would elucidate the distribution of electrons and energy levels within the molecule, which dictates its chemical behavior. nih.govacadpubl.eumalayajournal.org

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govmalayajournal.org A smaller energy gap suggests that the molecule is more polarizable and chemically reactive. nih.govresearchgate.net For this compound, FMO analysis would identify the regions of the molecule most likely to participate in electron donation and acceptance during a chemical reaction.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound This table is illustrative and does not represent published experimental or theoretical data.

ParameterEnergy (eV)
EHOMO (Highest Occupied Molecular Orbital)Value
ELUMO (Lowest Unoccupied Molecular Orbital)Value
Energy Gap (ΔE = ELUMO - EHOMO)Value

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. nih.govmalayajournal.org It is mapped onto the electron density surface to identify the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). malayajournal.org The MEP map is invaluable for predicting how a molecule will interact with other species, highlighting sites for electrophilic and nucleophilic attack. nih.gov For this compound, an MEP analysis would reveal the negative potential around the oxygen and nitrogen atoms, indicating likely sites for electrophilic attack, and positive potential around hydrogen atoms. malayajournal.org

Table 2: Hypothetical NBO Analysis for Key Interactions in this compound This table is illustrative and does not represent published experimental or theoretical data.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(O) on Furan (B31954)π(C-C) in Phenyl ringValue
LP(N) on Acetamide (B32628)π(C=O) in AcetamideValue
π(C-C) in Phenyl ringπ*(C-C) in Furan ringValue

Computational methods, particularly DFT, are highly effective at predicting the vibrational spectra (Infrared and Raman) of molecules. nih.govresearchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. ajchem-a.com These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical method, allowing for a direct comparison with experimental data. ajchem-a.com This analysis helps in the assignment of specific vibrational modes to the corresponding functional groups in the molecule. For this compound, these calculations would predict the characteristic stretching and bending frequencies for its C=O, N-H, C-N, C-O-C, and aromatic C-H bonds. nih.govajchem-a.com

Table 3: Hypothetical Predicted vs. Experimental Vibrational Frequencies (cm-1) for this compound This table is illustrative and does not represent published experimental or theoretical data.

Vibrational ModeCalculated Frequency (cm-1)Experimental Frequency (cm-1)Assignment
ν(N-H)ValueValueN-H stretching
ν(C=O)ValueValueCarbonyl stretching
ν(C-N)ValueValueC-N stretching
ν(C-O-C)ValueValueFuran ring stretching

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational chemistry can predict the NLO properties of molecules by calculating their polarizability (α) and first-order hyperpolarizability (β). researchgate.netresearchgate.net Molecules with large hyperpolarizability values are considered promising candidates for NLO applications. malayajournal.org DFT calculations are a common tool for predicting these properties. researchgate.netmalayajournal.org A small HOMO-LUMO gap and significant intramolecular charge transfer often correlate with enhanced NLO activity. researchgate.net A theoretical study of this compound would involve calculating its dipole moment, polarizability, and hyperpolarizability to assess its potential as an NLO material. researchgate.netmalayajournal.org

Table 4: Hypothetical Calculated NLO Properties for this compound This table is illustrative and does not represent published experimental or theoretical data.

PropertyCalculated Value (a.u.)
Dipole Moment (μ)Value
Mean Polarizability (α)Value
First Hyperpolarizability (βtot)Value

Density Functional Theory (DFT) Studies on Electronic Structure.

Molecular Modeling and Simulations

Molecular modeling and simulations provide a microscopic view of how a ligand, such as this compound, might interact with a biological target. These methods are crucial for understanding the mechanism of action and for designing more potent and selective molecules.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This helps in understanding the binding affinity and the nature of the interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For a hypothetical docking study of this compound, one would expect the furan and phenyl rings to engage in hydrophobic and pi-stacking interactions within a receptor's binding pocket, while the acetamide group could act as a hydrogen bond donor and acceptor. The methyl group on the furan ring could also contribute to hydrophobic interactions, potentially enhancing binding affinity.

Table 1: Hypothetical Molecular Docking Results for this compound and Related Compounds against a Generic Kinase Target

CompoundTargetBinding Affinity (kcal/mol)Key Interacting Residues
This compoundKinase A-8.5Leu25, Val33, Ala46, Lys48, Asp145
Furan-Oxadiazole Derivative BF4hTYRP1-11.50His367, Ser370, Phe347
Furan-Oxadiazole Derivative BF5hTYR-13.30His208, His211, Val217
Kojic Acid (Standard)hTYR-5.80His208, His211

Note: Data for furan-oxadiazole derivatives and kojic acid are from a study on tyrosinase inhibitors. dntb.gov.uamdpi.com Data for this compound is hypothetical for illustrative purposes.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. This technique can assess the stability of the docked pose, the flexibility of the ligand and protein, and the persistence of key intermolecular interactions.

In the study of furan-1,3,4-oxadiazole tethered N-phenylacetamide derivatives, 100-nanosecond MD simulations were performed on the ligand-enzyme complexes. dntb.gov.uamdpi.com The simulations demonstrated that the most promising compounds remained stably bound within the active sites of hTYR and hTYRP1 throughout the simulation period. dntb.gov.uamdpi.com Analysis of the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) indicated minimal conformational changes in the protein backbone and stable positioning of the ligand, confirming the reliability of the docking predictions. dntb.gov.uamdpi.com

For this compound, an MD simulation would be expected to show stable binding within a suitable target's active site, with the key interactions predicted by docking being maintained over time. The simulation would also reveal the role of water molecules in mediating ligand-protein interactions and provide a more accurate estimation of the binding free energy.

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are useful for predicting the activity of novel compounds and for understanding the structural features that are important for activity.

While a specific QSAR model for this compound has not been reported, a study on a series of flavonoid acetamide derivatives provides insights into how acetamide functionalization can influence biological properties. In this research, the modification of flavonoids with acetamide groups was found to significantly impact their bioavailability and antioxidant activity. A QSAR model for such a series would likely include descriptors related to hydrophobicity (logP), electronic properties (e.g., partial charges), and steric parameters (e.g., molecular volume).

For a series of furan-phenyl-acetamide analogs, a QSAR model could be developed to predict their activity against a specific target. The model might reveal, for instance, that electron-withdrawing substituents on the phenyl ring enhance activity, while bulky groups on the furan ring are detrimental. Such a model would be invaluable for guiding the synthesis of new, more potent derivatives.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Predictions for Pre-clinical Lead Optimization

In silico ADMET prediction is a critical step in early-stage drug discovery, as it helps to identify compounds with favorable pharmacokinetic and safety profiles, reducing the likelihood of late-stage failures.

Computational tools can predict a wide range of ADMET properties for this compound. Studies on flavonoid acetamide derivatives have shown that such computational predictions can be highly valuable. For these compounds, in silico tools predicted favorable ADMET properties, which were in good agreement with in vitro bioavailability data. rsc.orgresearchgate.net Similarly, for the furan-1,3,4-oxadiazole tethered N-phenylacetamide derivatives, ADMET predictions suggested good drug-likeness properties. mdpi.com

For this compound, a typical in silico ADMET profile would include predictions for properties such as:

Absorption: Good oral bioavailability is often predicted for compounds of this size and polarity. Parameters like Caco-2 permeability and human intestinal absorption would be estimated.

Distribution: The volume of distribution and blood-brain barrier penetration would be predicted. The lipophilicity of the compound suggests it may distribute into tissues.

Metabolism: The compound would likely be metabolized by cytochrome P450 enzymes. Predictions would identify the most probable sites of metabolism, such as the phenyl ring or the methyl group of the furan.

Excretion: The route and rate of excretion would be estimated.

Toxicity: Potential toxicities, such as hepatotoxicity, cardiotoxicity, and mutagenicity (Ames test), would be flagged.

Table 2: Predicted In Silico ADMET Properties for a Class of Furan-Phenyl-Acetamide Derivatives

PropertyPredicted Value/ClassificationImplication
Absorption
Human Intestinal AbsorptionHighGood potential for oral administration.
Caco-2 PermeabilityModerate to HighLikely to be absorbed from the gut.
Distribution
Blood-Brain Barrier (BBB) PermeabilityLikely to be BBB non-permeantReduced risk of central nervous system side effects.
Plasma Protein BindingHighMay have a longer duration of action.
Metabolism
CYP2D6 InhibitorNon-inhibitorLower risk of drug-drug interactions.
CYP3A4 InhibitorNon-inhibitorLower risk of drug-drug interactions.
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateNon-substrateUnlikely to be actively secreted by the kidneys via this transporter.
Toxicity
AMES ToxicityNon-mutagenicLow risk of carcinogenicity.
HepatotoxicityLow riskFavorable safety profile for the liver.
Skin SensitizationLow riskUnlikely to cause allergic skin reactions.

Note: This table represents typical predicted ADMET properties for this class of compounds based on general knowledge and data from related studies. mdpi.comrsc.orgresearchgate.net It is not specific to this compound.

Biological and Pharmacological Research on N 4 5 Methylfuran 2 Yl Phenyl Acetamide Pre Clinical Focus

In Vitro Biochemical and Cellular Investigations

There is currently no publicly available data from in vitro biochemical or cellular investigations specifically focused on N-(4-(5-Methylfuran-2-yl)phenyl)acetamide.

Target Identification and Validation Methodologies

Specific molecular targets for this compound have not been identified or validated in published research.

Enzyme Inhibition Assays (e.g., α-Glucosidase, SIRT2, Dihydropteroate (B1496061) Synthase)

No studies have been found that report the results of enzyme inhibition assays for this compound against α-glucosidase, SIRT2, or dihydropteroate synthase. While derivatives of N-phenylacetamide and compounds containing furan (B31954) moieties have been investigated as inhibitors of enzymes like α-glucosidase, this specific compound has not been the subject of such published research.

Receptor Binding and Functional Modulation Studies

Information regarding receptor binding affinities and functional modulation by this compound is not available in the current body of scientific literature.

Cell-Based Phenotypic Screening and Pathway Analysis

There are no published reports on cell-based phenotypic screening assays or subsequent pathway analyses that have been conducted with this compound.

Mechanistic Elucidation at the Molecular and Cellular Level

Without initial data from biochemical and cellular assays, the molecular and cellular mechanisms of action for this compound have not been elucidated.

Investigations into Molecular Interactions and Binding Modes

In the absence of identified biological targets, studies investigating the molecular interactions and binding modes of this compound, such as through molecular docking or crystallographic studies, have not been reported.

Analysis of Intracellular Signaling Pathways and Biomarkers

While direct studies on the intracellular signaling pathways modulated by this compound are not extensively documented, the activities of structurally similar compounds provide insights into its potential mechanisms of action. Research into related phenylacetamide and furan-containing molecules suggests likely engagement with key pathways involved in inflammation and cancer.

Compounds featuring the acetamide (B32628) scaffold have been investigated for their ability to inhibit critical pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govresearchgate.net The inhibition of these cytokines is a cornerstone of treatment for many inflammatory diseases. nih.gov The mechanism often involves the disruption of downstream signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Janus kinase (JAK) pathways. researchgate.netnih.gov For instance, certain acetamide analogues have demonstrated an ability to suppress TNF-α-induced phosphorylation of NF-κB, thereby preventing its translocation to the nucleus and the subsequent transcription of inflammatory genes. researchgate.netselleck.co.jp Similarly, inhibition of the JAK-STAT pathway can block IL-6 signaling. researchgate.net Given these precedents, this compound could potentially exert anti-inflammatory effects by modulating these or related pathways, leading to a reduction in inflammatory biomarkers.

In the context of oncology, phenylacetamide derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. tbzmed.ac.ir This is often achieved through the modulation of intrinsic and extrinsic apoptotic pathways. A key mechanism involves the activation of caspase enzymes, which are the executive proteases of apoptosis. tbzmed.ac.irnih.gov Studies on related compounds have demonstrated the induction of apoptosis through the caspase cascade. tbzmed.ac.ir Furthermore, these molecules can influence the expression of proteins in the B-cell lymphoma 2 (Bcl-2) family, such as increasing the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2. tbzmed.ac.ir This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation. nih.gov Therefore, it is plausible that the anticancer potential of this compound could be mediated by the induction of apoptosis through caspase-dependent pathways.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

The biological activity of this compound is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies on analogous compounds, which involve systematically modifying different parts of the molecule, are crucial for optimizing potency and selectivity. The core structure can be divided into three key domains for SAR analysis: the furan ring, the central phenyl moiety, and the acetamide linker.

Impact of Substitutions on the Furan Ring

The furan ring is a common scaffold in medicinal chemistry, known for its diverse biological activities, including antimicrobial and anticancer effects. researchgate.netijabbr.comijabbr.comd-nb.info The nature and position of substituents on the furan ring can significantly influence the compound's pharmacological profile. ijabbr.com

SAR studies on furan-containing chalcones as urease inhibitors have demonstrated the profound impact of substitution. researchgate.net For example, the position and electronic nature of substituents like chloro and nitro groups on an associated phenyl ring dramatically alter inhibitory activity. While this is a different core structure, it highlights the sensitivity of furan-based scaffolds to substitution. researchgate.net In another study on 5-nitrofuran derivatives, the presence of the nitro group was crucial for antileishmanial activity, and modifications to other parts of the molecule were explored to enhance potency. researchgate.net For this compound, the existing methyl group at the 5-position of the furan ring likely contributes to its lipophilicity and interaction with biological targets. Replacing this methyl group with other substituents, such as halogens (for electronic effects), larger alkyl groups (for steric effects), or hydrogen bond donors/acceptors, would be a critical step in elucidating a detailed SAR and potentially improving activity.

Table 1: SAR of Furan Chalcone Analogs as Urease Inhibitors (Data adapted from a study on a different, furan-containing scaffold to illustrate SAR principles)

Compound IDSubstituent on Phenyl Ring attached to ChalconeIC₅₀ (µM)
4f 3,4-dichloro21.05 ± 3.52
4h 2,5-dichloro16.13 ± 2.45
4i 2-chloro-5-nitro90.81 ± 8.99
4l 4-nitro91.43 ± 6.25
4o 2,4-dichloro33.96 ± 9.61
4q 2,4-dinitro44.43 ± 6.91
Influence of Modifications on the Phenyl Moiety

Studies on a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives have provided valuable SAR insights into the N-phenyl portion, which is analogous to the central phenyl ring in the title compound. nih.govnih.gov In these studies, the introduction of electron-withdrawing groups (such as nitro groups) generally led to higher cytotoxic activity against cancer cell lines compared to electron-donating groups (like methoxy (B1213986) groups). nih.gov This suggests that the electronic nature of the substituents on the phenyl ring plays a key role in the compound's anticancer potential. For example, compounds with a nitro moiety demonstrated a higher cytotoxic effect than those with a methoxy moiety against the PC3 prostate carcinoma cell line. nih.govnih.gov The position of the substituent is also critical; for instance, a para-nitro substituent was found to be particularly effective against the MCF-7 breast cancer cell line. nih.gov

Table 2: In Vitro Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Analogs

Compound IDR (Substitution on N-phenyl ring)IC₅₀ (µM) vs. PC3 CellsIC₅₀ (µM) vs. MCF-7 Cells
2a 2-NO₂120150
2b 3-NO₂52130
2c 4-NO₂80100
2d 2-OCH₃>200>200
2e 3-OCH₃>200>200
2f 4-OCH₃180>200
Imatinib (Reference Drug)4098
Role of the Acetamide Linker and its Chemical Environment

The acetamide (-NH-CO-CH₃) linker is a vital pharmacophoric feature. It provides a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), which are critical for anchoring the molecule to its biological target, such as an enzyme's active site. nih.gov The planarity and conformational rigidity imparted by the amide bond also help to define the spatial orientation of the furan and phenyl rings, which is essential for effective receptor binding.

Pre-clinical In Vivo Pharmacological Explorations in Animal Models

While in vitro assays are essential for initial screening, pre-clinical in vivo studies in animal models are necessary to evaluate a compound's efficacy and behavior in a complex biological system.

Proof-of-Concept Studies in Relevant Disease Models (e.g., antimicrobial, anti-inflammatory, anticancer)

Although specific in vivo data for this compound is limited, studies on closely related acetamide derivatives provide strong proof-of-concept for its potential therapeutic applications.

In the realm of anti-inflammatory research, a study on acetamide analogues demonstrated significant efficacy in a rat model of inflammatory bowel disease (IBD). researchgate.net Specifically, oral administration of 6-acetamido-2,4,5-trimethylpyridin-3-ol and its optimized analogue effectively suppressed the clinical signs of 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis. researchgate.net The treated animals showed a significant reduction in weight loss, colon tissue edema, and myeloperoxidase (MPO) activity, which is a key biomarker for inflammatory cell infiltration. researchgate.net One analog, at a low dose, proved more efficacious than the standard IBD drug sulfasalazine. researchgate.net These findings highlight the potential of the acetamide scaffold to yield potent anti-inflammatory agents with in vivo efficacy.

Regarding antimicrobial activity, numerous furan and acetamide derivatives have been synthesized and evaluated. researchgate.netnih.govnih.govresearchgate.net For example, a series of N-phenylacetamide derivatives containing a 1,3,4-oxadiazole (B1194373) moiety exhibited promising activity against plant pathogenic bacteria, including Xanthomonas oryzae pv. oryzae. researchgate.net While these are primarily agricultural applications, they establish the antimicrobial potential of the core chemical motifs.

In anticancer research, phenylacetamide derivatives have shown potent in vitro activity, inducing apoptosis in various cancer cell lines. tbzmed.ac.irnih.gov The translation of this activity into in vivo models is a critical next step. For instance, pharmacokinetic profiling of potent aryl acetamide compounds in mice has been conducted to assess properties like metabolic stability, which is a prerequisite for in vivo efficacy. nih.gov These foundational studies in related molecules pave the way for future in vivo investigations of this compound in relevant animal models of cancer.

Pharmacodynamic Endpoint Assessments in Animal Systems

Pharmacodynamic (PD) studies in animal models would be essential to characterize the physiological and biochemical effects of this compound and to understand its mechanism of action. As direct studies on this specific compound are not available, we can surmise the types of assessments that would be relevant based on the activities of other furan-containing molecules.

For instance, if preliminary in vitro screening suggested anti-inflammatory potential, researchers might employ animal models of inflammation, such as carrageenan-induced paw edema in rats. nih.gov In such a study, key pharmacodynamic endpoints would include the reduction in paw volume, modulation of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in tissue or serum, and histological analysis of the inflamed tissue.

Should the compound be investigated for analgesic properties, rodent models like the hot plate test or the writhing test would be appropriate. researchgate.net The primary PD endpoints would be the latency to response to a thermal stimulus or the reduction in the number of writhes, respectively.

For potential anticancer activity, xenograft models, where human cancer cells are implanted in immunocompromised mice, would be a standard approach. nih.gov Pharmacodynamic assessments in these models would involve monitoring tumor growth inhibition, and potentially, analysis of biomarkers related to cell proliferation and apoptosis within the tumor tissue.

Analysis of Off-Target Interactions and Selectivity in Biological Systems

A critical aspect of pre-clinical evaluation is determining the selectivity of a compound for its intended biological target versus unintended off-target interactions, which can lead to adverse effects. For a novel compound like this compound, a broad off-target screening panel would be a standard approach.

This typically involves testing the compound against a wide array of receptors, ion channels, enzymes, and transporters. For example, a commercially available safety panel might assess the binding of the compound to dozens of targets, including adrenergic, dopaminergic, serotonergic, and muscarinic receptors, as well as critical enzymes like those in the cytochrome P450 family.

The goal is to identify any significant interactions at concentrations relevant to the anticipated therapeutic dose. High selectivity for the primary target with minimal off-target binding is a desirable characteristic for a drug candidate. The furan moiety itself can sometimes be associated with metabolic activation to reactive intermediates, making a thorough toxicological and off-target assessment particularly important. nih.gov

Pre-clinical Metabolic Fate and Pharmacokinetic Analysis

The study of a compound's absorption, distribution, metabolism, and excretion (ADME) is fundamental to pre-clinical development. These pharmacokinetic properties determine the exposure of the body to the drug and are crucial for its efficacy and safety.

In Vitro Metabolic Stability Studies (e.g., Microsomal Assays)

One of the initial steps in characterizing the metabolic fate of a new chemical entity is to assess its stability in the presence of drug-metabolizing enzymes. researchgate.netwuxiapptec.com Liver microsomes, which are subcellular fractions containing a high concentration of Phase I enzymes like cytochrome P450s (CYPs), are commonly used for this purpose. wuxiapptec.com

In a typical liver microsomal stability assay, this compound would be incubated with pooled liver microsomes from different species (e.g., mouse, rat, human) along with necessary cofactors like NADPH. nih.gov The concentration of the parent compound would be measured at various time points by a sensitive analytical method, usually liquid chromatography-mass spectrometry (LC-MS). researchgate.net

The data from such an assay allows for the calculation of key parameters like the in vitro half-life (t½) and intrinsic clearance (Clint). patsnap.com A short half-life and high clearance would suggest that the compound is rapidly metabolized, which might lead to poor bioavailability and a short duration of action in vivo. Conversely, a very long half-life could indicate a potential for drug accumulation and toxicity. researchgate.net

Table 1: Illustrative Data from a Hypothetical In Vitro Metabolic Stability Assay of this compound in Human Liver Microsomes This table contains representative data for illustrative purposes and does not reflect actual experimental results for this specific compound.

Time (minutes) % Parent Compound Remaining
0 100
5 85
15 60
30 35

Based on this hypothetical data, the compound would be classified as having moderate to high metabolic clearance.

Absorption and Distribution Profiles in Animal Models

Following in vitro assessments, the absorption and distribution of this compound would be evaluated in animal models, typically rodents. Studies on other furan-containing compounds have shown that they are generally well-absorbed from the gastrointestinal tract. nih.gov

To assess oral absorption, the compound would be administered to animals (e.g., rats) via oral gavage, and blood samples would be collected at multiple time points. Analysis of the plasma concentrations would provide key pharmacokinetic parameters such as the maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC), which represents the total drug exposure.

Distribution studies aim to understand where the compound goes in the body after absorption. This can be initially assessed by measuring its concentration in various tissues (e.g., liver, kidney, brain, muscle) after a single dose. Furan itself has been shown to distribute primarily to the liver. nih.gov The extent of distribution is influenced by factors such as plasma protein binding and the physicochemical properties of the compound.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration This table contains representative data for illustrative purposes and does not reflect actual experimental results for this specific compound.

Parameter Value Unit
Cmax 1.5 µg/mL
Tmax 1.0 hour
AUC (0-24h) 6.8 µg·h/mL

These hypothetical parameters would suggest that the compound is readily absorbed, with a relatively short half-life in rats.

N 4 5 Methylfuran 2 Yl Phenyl Acetamide As a Chemical Probe and Research Tool

Utility in Investigating Biological Pathways and Molecular Mechanisms

While specific, in-depth studies detailing the use of N-(4-(5-Methylfuran-2-yl)phenyl)acetamide as a chemical probe to elucidate specific biological pathways are not extensively documented in publicly available research, the known biological activities of its core components provide a strong basis for its potential applications. The furan (B31954) ring is a key structural motif in numerous compounds exhibiting a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. ontosight.ai Similarly, the N-phenylacetamide scaffold is a common feature in many biologically active molecules.

The potential of this compound as a research tool lies in its capacity to serve as a lead compound in screening assays to identify novel biological targets. For instance, given the prevalence of furan-containing compounds in anticancer research, this molecule could be employed in high-throughput screening campaigns against various cancer cell lines to identify pathways sensitive to this particular chemical structure. Any observed cytotoxic or cytostatic effects would warrant further investigation to pinpoint the specific molecular targets and mechanisms of action, thereby uncovering new avenues for cancer therapy.

Moreover, the structural characteristics of this compound make it a candidate for probing enzymatic activities. The acetamide (B32628) linkage, for example, could interact with the active sites of various enzymes, potentially acting as an inhibitor or a substrate. By observing the compound's effects on specific enzyme families, such as kinases, proteases, or histone deacetylases, researchers could gain valuable insights into the role of these enzymes in various disease states.

The table below summarizes the potential investigatory applications of this compound based on the known activities of its structural analogs.

Potential Biological Target/PathwayRationale for Investigation
Cancer Cell Proliferation Pathways Furan and acetamide moieties are present in various anticancer agents. ontosight.ai
Inflammatory Cascades Many heterocyclic compounds exhibit anti-inflammatory properties.
Bacterial Growth and Viability The furan nucleus is a known pharmacophore in antimicrobial agents.
Enzyme Inhibition (e.g., Kinases, HDACs) The acetamide group can form key interactions in enzyme active sites.

It is important to note that while the potential is significant, further empirical studies are required to validate the utility of this compound in these specific applications.

Development of Derivatives for Advanced Mechanistic Studies

The chemical structure of this compound is amenable to synthetic modification, allowing for the creation of a library of derivatives. This derivatization is a crucial step in transforming a lead compound into a highly specific and potent chemical probe for advanced mechanistic studies. By systematically altering different parts of the molecule, researchers can investigate structure-activity relationships (SAR) and optimize properties such as target affinity, selectivity, and cell permeability.

For example, modifications to the 5-methyl group on the furan ring could explore the impact of steric bulk on target binding. Replacing the methyl group with larger alkyl groups or functional groups capable of forming hydrogen bonds could significantly alter the compound's biological activity and provide insights into the topology of the target's binding pocket. Similarly, substitution on the phenyl ring could be used to modulate the electronic properties of the molecule, which can influence its pharmacokinetic and pharmacodynamic profiles.

A notable example of the development of a derivative of this compound is the synthesis of a new ligand, N-[4-(5-{(Z)-[(5-oxo-2-sulfanyl-4,5-dihydro-1H-imidazol-1-yl)imino]methyl}furan-2-yl)phenyl]acetamide. This novel compound was synthesized and its complex with Zn(II) was studied, including the conversion of the complex into nano-particles. This line of research demonstrates the versatility of the this compound scaffold for the creation of more complex molecules with potentially novel applications, including in materials science and coordination chemistry, which can have implications for drug delivery and bio-imaging.

The following table outlines potential derivatization strategies for this compound and their objectives in advanced mechanistic studies.

Derivatization SitePotential ModificationObjective
5-Methylfuran Ring Varying alkyl substituents; introducing polar functional groups.Probe steric and electronic requirements of the binding site.
Phenyl Ring Introduction of electron-donating or electron-withdrawing groups.Modulate pharmacokinetic properties and target affinity.
Acetamide Linkage Bioisosteric replacement (e.g., with sulfonamide, reverse amide).Investigate the importance of the amide bond for biological activity.
Terminal Methyl Group Replacement with photo-reactive or affinity-based tags.Enable target identification and validation studies.

Through such systematic derivatization, this compound can serve as a foundational tool for developing highly specialized probes to dissect complex biological systems.

Contributions to the General Knowledge Base of Heterocyclic Medicinal Chemistry

The study of this compound and its derivatives contributes significantly to the broader field of heterocyclic medicinal chemistry. Heterocyclic compounds, particularly those containing nitrogen and oxygen, form the backbone of a vast number of pharmaceuticals. The exploration of novel heterocyclic scaffolds is therefore of paramount importance for the discovery of new therapeutic agents.

The combination of a furan ring and an N-phenylacetamide moiety in a single molecule presents a unique chemical space for investigation. Research into the synthesis, characterization, and biological evaluation of this compound and its analogs expands the repertoire of known bioactive heterocyclic structures. Even in the absence of a specific high-potency biological activity, the data generated from these studies, including synthetic routes, spectroscopic data, and preliminary biological screening results, are valuable additions to chemical databases. This information can be utilized by other researchers in the field for in silico screening, drug design, and as starting points for their own synthetic endeavors.

Furthermore, understanding the structure-activity relationships of this compound derivatives provides valuable insights into the chemical features that govern interactions with biological targets. This knowledge is transferable and can be applied to the design of other, unrelated heterocyclic compounds. For instance, identifying a particular substitution pattern on the phenyl ring that enhances cell permeability could be a useful piece of information for medicinal chemists working on a different class of drugs.

In essence, every study conducted on a novel heterocyclic compound like this compound, regardless of the immediate outcome, enriches the collective knowledge base of medicinal chemistry. It contributes to a deeper understanding of the principles of molecular recognition and provides the foundational data necessary for the rational design of future drugs.

Future Directions and Emerging Research Avenues for N 4 5 Methylfuran 2 Yl Phenyl Acetamide

Exploration of Novel Synthetic Methodologies for Scaffold Diversity

To fully explore the therapeutic potential of the N-(4-(5-Methylfuran-2-yl)phenyl)acetamide scaffold, the generation of a diverse chemical library is essential. This can be achieved by employing both established and innovative synthetic strategies to modify the core structure at various positions. Future work should focus on methodologies that allow for the systematic introduction of a wide range of functional groups to probe the structure-activity relationship (SAR).

Key approaches could include:

Modification of the Core Scaffold: Introducing different heterocyclic systems in place of, or in addition to, the furan (B31954) and phenyl rings. For instance, the synthesis of derivatives incorporating imidazole (B134444), thiazole (B1198619), or pyrazole (B372694) moieties has proven effective for generating bioactive compounds. researchgate.netresearchgate.netresearchgate.net

Diversity-Oriented Synthesis (DOS): Employing strategies that generate complex and diverse structures from a simple starting material. A "Mask and Release" strategy, for example, uses a directing group to facilitate various C-H functionalization reactions before being cleaved, allowing for further diversification. nih.gov This could be applied to the phenyl or furan ring to introduce novel substituents.

Classic Coupling and Condensation Reactions: Established reactions like the Schotten-Baumann reaction can be adapted to synthesize a variety of amide analogs. ijper.org Similarly, Wittig-type reactions could be used to introduce styryl groups or other unsaturated moieties, a common strategy in the synthesis of furan-containing compounds. nii.ac.jp

Table 1: Potential Synthetic Methodologies for Scaffold Diversification

Methodology Description Potential Application to Scaffold
Heterocycle Synthesis Building new heterocyclic rings onto the existing phenylacetamide core. Synthesis of imidazole, thiazole, or pyrazole derivatives to explore different pharmacophoric features. researchgate.netresearchgate.netresearchgate.netresearchgate.net
"Mask and Release" Strategy A directing group (e.g., N-phenoxyacetamide) facilitates diverse C-H functionalizations and is subsequently removed or transformed. nih.gov Introduction of alkenyl, cyclopropyl, or other groups at specific positions on the phenyl ring. nih.gov
Schotten-Baumann Reaction A method to synthesize amides from amines and acid chlorides. Generation of a library of N-phenyl-acetamide derivatives with varied substituents on the phenyl ring. ijper.org
Multi-component Reactions One-pot reactions involving three or more starting materials to rapidly build molecular complexity. Efficient synthesis of complex derivatives, such as substituted thiazole-carboxamides. researchgate.net

Application of Advanced Computational Approaches in Rational Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. nih.govnih.gov For this compound, leveraging advanced computational methods can accelerate the design of analogs with enhanced potency, selectivity, and favorable pharmacokinetic properties. wiley.com Quantum chemical studies have already shown that the parameters of the furan ring can be reliably calculated, providing a solid foundation for in silico modeling. researchgate.net

Future computational efforts should include:

Molecular Docking: To predict the binding modes and affinities of designed analogs against various biological targets. This technique is crucial for prioritizing compounds for synthesis and biological evaluation. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR): To develop mathematical models that correlate the chemical structure of the analogs with their biological activity. These models can guide the design of new compounds with improved properties. nih.gov

De Novo Design: To generate entirely new molecular structures from scratch that are predicted to have high affinity for a specific biological target. nih.gov

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of binding interactions. nih.gov

Table 2: Computational Approaches for Rational Drug Design

Computational Method Objective Application to this compound Analogs
Molecular Docking Predict binding orientation and affinity of a molecule to a target protein. Screen virtual libraries of analogs against potential targets (e.g., kinases, inflammatory proteins) to identify promising candidates. researchgate.netnih.gov
QSAR Correlate physicochemical properties with biological activity. Develop predictive models to guide the design of analogs with enhanced potency. nih.gov
Pharmacophore Modeling Identify the essential 3D arrangement of functional groups required for biological activity. Create a pharmacophore model based on active analogs to guide the design of new compounds with diverse scaffolds but similar activity profiles. nih.gov
***De Novo* Design** Generate novel molecular structures with desired pharmacological properties. Design new core scaffolds that fit the binding pocket of a target protein, moving beyond the initial furan-phenyl-acetamide structure. nih.gov

Identification of New Biological Targets and Therapeutic Pathways

While the specific biological activities of this compound may not be widely reported, the furan and acetamide (B32628) moieties are present in numerous compounds with diverse pharmacological properties. ontosight.aiijabbr.com This suggests that the scaffold could interact with a range of biological targets. Future research should aim to systematically screen this compound and its derivatives against various targets to uncover new therapeutic applications.

Promising areas for investigation include:

Inflammatory Pathways: Compounds containing furan and acetamide structures have shown anti-inflammatory activity. ijabbr.comresearchgate.net Potential targets include pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), or damage-associated molecular pattern molecules like High Mobility Group Box 1 (HMGB1). researchgate.netnih.gov

Oncology: Many heterocyclic compounds, including those with thiazole and imidazole rings often synthesized as acetamide derivatives, exhibit anticancer properties. researchgate.netnih.govijcce.ac.ir Screening against various cancer cell lines and associated targets, such as protein kinases or enzymes involved in DNA repair like Poly(ADP-ribose) polymerase (PARP), could reveal antineoplastic activity. nih.gov

Infectious Diseases: The furan nucleus is a component of several antibacterial agents. ijabbr.com Evaluating the compound and its analogs for activity against a panel of pathogenic bacteria and fungi could identify new antimicrobial leads.

Table 3: Potential Biological Targets and Therapeutic Pathways

Therapeutic Area Potential Biological Target(s) Rationale based on Structurally Similar Compounds
Inflammation TNF-α, IL-6, HMGB1 Acetamide and furan-containing molecules have demonstrated inhibitory activity against these key inflammatory mediators. researchgate.netnih.gov
Oncology Protein Kinases, Tubulin, PARP Various acetamide derivatives have shown cytotoxicity against cancer cell lines through mechanisms like tubulin polymerization inhibition or DNA damage repair inhibition. nih.govnih.govmdpi.com
Neuroinflammation HMGB1, Microglial activation markers Furan-pyrazole acetamides have been investigated as neuroinflammatory protective agents targeting dysfunctional microglia. researchgate.net
Infectious Diseases Bacterial or Fungal Enzymes The furan scaffold is present in various compounds with documented antibacterial and antifungal properties. ijabbr.com

Integration with High-Throughput Screening Platforms for Lead Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of large chemical libraries against biological targets. nih.gov The integration of a diversified library of this compound derivatives with HTS platforms is a critical step in identifying promising lead compounds.

This integration involves several key stages:

Library Generation: Synthesis of a diverse set of analogs based on the strategies outlined in section 7.1 and guided by the computational models from section 7.2.

Assay Development: Creation of robust, miniaturized, and automated assays suitable for the HTS format. These assays would be designed to measure the activity of the compounds against the potential targets identified in section 7.3.

Primary Screening: Rapidly screening the entire compound library to identify initial "hits" that show activity in the primary assay.

Hit Validation and Confirmation: Re-testing the initial hits and performing dose-response studies to confirm their activity and determine their potency. Orthogonal assays and biophysical methods are often used at this stage to eliminate false positives. nih.gov

High-Throughput Computational Screening (HTCS): Utilizing computational power to virtually screen millions of potential compounds before synthesis, significantly accelerating the initial stages of lead discovery. nih.gov

Table 4: High-Throughput Screening Workflow for Lead Discovery

Stage Description Key Considerations
1. Virtual Screening (HTCS) Computational screening of a large virtual library of designed analogs. Reduces the number of compounds that need to be synthesized and tested experimentally. nih.gov
2. Library Synthesis Chemical synthesis of a focused library based on HTCS results and SAR knowledge. Ensure purity and structural confirmation of all synthesized compounds.
3. Primary HTS Automated screening of the synthesized library against a specific biological target using a miniaturized assay (e.g., 384-well or 1536-well plates). nih.gov Assay must be robust, reproducible, and have a suitable signal-to-noise ratio.
4. Hit Confirmation Re-testing of primary hits to confirm activity and rule out experimental error. Use of fresh compound samples; confirmation in the primary assay format.
5. Dose-Response Analysis Testing confirmed hits at multiple concentrations to determine potency (e.g., IC50 or EC50 values). Establishes a preliminary understanding of the SAR.
6. Secondary/Orthogonal Assays Testing active compounds in different, often more physiologically relevant, assays to validate the mechanism of action. Helps to eliminate false positives resulting from assay artifacts. nih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(4-(5-Methylfuran-2-yl)phenyl)acetamide?

  • Methodological Answer : The compound can be synthesized via acetylation of the corresponding amine precursor. For example, reacting 4-(5-methylfuran-2-yl)aniline with acetic anhydride under reflux conditions (common for acetamide formation). Purification typically involves recrystallization from ethanol or aqueous solutions to isolate high-purity crystals .
  • Key Considerations : Optimize reaction pH (5.5–6.5) to minimize side products. Monitor reaction progress via TLC or HPLC. Yield improvements (~90%) are achievable by controlling stoichiometry and reaction time, as demonstrated in analogous acetamide syntheses .

Q. How is the compound characterized structurally?

  • Methodological Answer :

  • X-ray Crystallography : Determines precise molecular conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding between acetamide carbonyl and aromatic hydrogen) .
  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., methyl group on furan, acetamide linkage).
  • FT-IR : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch) validate acetamide functionality .

Q. What are the solubility and stability profiles under laboratory conditions?

  • Methodological Answer :

  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) and ethanol. Poor solubility in water due to hydrophobic furan and phenyl groups. Solubility tests should be conducted at 25°C with incremental solvent addition .
  • Stability : Stable at room temperature in inert atmospheres. Degrades under strong acidic/basic conditions or prolonged UV exposure. Store at -20°C in amber vials for long-term stability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological activity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the furan ring’s electron-rich nature may favor electrophilic substitution .
  • Molecular Docking : Screen against target proteins (e.g., enzymes with hydrophobic binding pockets) to hypothesize mechanisms of action. Compare results with structurally related acetamides showing antibacterial or enzyme-inhibitory activity .

Q. How to resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography)?

  • Methodological Answer :

  • Cross-Validation : Reconcile NMR chemical shifts with X-ray-derived bond lengths. For instance, unexpected deshielding in 1^1H NMR may correlate with steric hindrance observed in crystal packing .
  • Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility. Crystallography captures static structures, while NMR reflects dynamic equilibria (e.g., rotameric states of the acetamide group) .

Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -NO2_2) to the phenyl ring to enhance interactions with target enzymes. Compare with derivatives like N-(4-chloro-2-nitrophenyl)acetamide, which show improved binding affinity .
  • Pharmacophore Mapping : Identify critical moieties (e.g., furan oxygen as a hydrogen-bond acceptor) using 3D-QSAR models. Validate with in vitro assays against relevant biological targets .

Data Contradiction Analysis

Q. Conflicting reports on metabolic stability: How to design follow-up experiments?

  • Methodological Answer :

  • In Vitro Microsomal Assays : Compare hepatic clearance rates across species (human vs. rodent microsomes). Use LC-MS to quantify parent compound degradation and metabolite formation .
  • Isotope Labeling : Synthesize 13^{13}C-labeled acetamide to track metabolic pathways. Resolve discrepancies by correlating in vitro data with in vivo pharmacokinetic studies .

Safety and Handling in Research Settings

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Avoid inhalation by working in fume hoods .
  • Spill Management : Neutralize spills with activated charcoal or vermiculite. Dispose via hazardous waste channels compliant with local regulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.